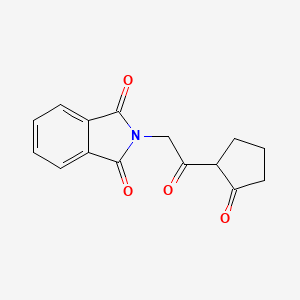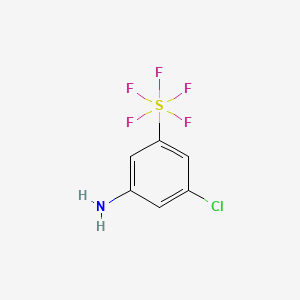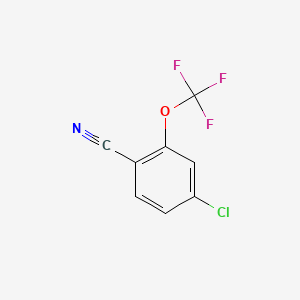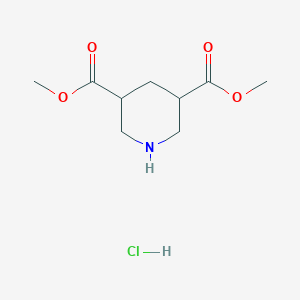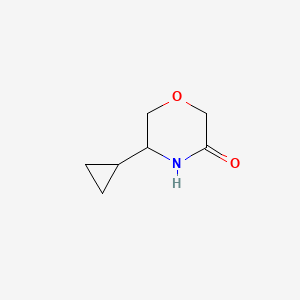
5-Cyclopropyl-morpholin-3-one
Vue d'ensemble
Description
5-Cyclopropyl-morpholin-3-one, also known as CPMM, is a cyclic compound that contains a morpholine ring and a cyclopropyl group. It has the molecular formula C7H11NO2 and a molecular weight of 141.1694 .
Synthesis Analysis
Morpholines, including 5-Cyclopropyl-morpholin-3-one, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-morpholin-3-one consists of a morpholine ring and a cyclopropyl group. The morpholine ring is a heterocycle that features both amine and ether functional groups .Chemical Reactions Analysis
Morpholines, including 5-Cyclopropyl-morpholin-3-one, are frequently found in biologically active molecules and pharmaceuticals . They can undergo a variety of chemical reactions, including coupling, cyclization, and reduction reactions .Physical And Chemical Properties Analysis
5-Cyclopropyl-morpholin-3-one has a molecular weight of 141.1694 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
1. Development of a Morpholin-3-one Derivative for Brain Imaging A study conducted by researchers at the ETH Zurich and Roche Innovation Center Basel developed a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase (MAGL) in the brain . MAGL is a gatekeeper in regulating endocannabinoid signaling and has gained substantial attention as a therapeutic target for neurological disorders . The morpholin-3-one derivative was discovered as a novel scaffold for imaging MAGL via positron emission tomography (PET) . However, its slow kinetics in vivo hampered the application . In this study, structural optimization was conducted and eleven novel MAGL inhibitors were designed and synthesized .
Chemical Research
Morpholin-3-one is used in chemical research and is available from various scientific chemical suppliers . It is often used in the synthesis of other compounds . However, specific applications of 5-Cyclopropyl-morpholin-3-one in this context are not detailed in the available resources.
Potential Anti-HIV Activity
While not directly related to 5-Cyclopropyl-morpholin-3-one, it’s worth noting that certain indole derivatives, which are structurally similar to morpholin-3-one, have been synthesized and screened for their anti-HIV activity . This suggests a potential avenue for future research into the applications of 5-Cyclopropyl-morpholin-3-one.
Safety and Hazards
While specific safety and hazard information for 5-Cyclopropyl-morpholin-3-one was not found, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and avoid dust formation .
Mécanisme D'action
Target of Action
This compound is a derivative of morpholine , which is a common motif in biologically active molecules and pharmaceuticals . .
Mode of Action
As a morpholine derivative , it may interact with its targets in a manner similar to other morpholine-based compounds.
Biochemical Pathways
Morpholine derivatives are known to possess various biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Given that morpholine derivatives are known to possess various biological activities , it can be inferred that 5-Cyclopropyl-morpholin-3-one may also have significant molecular and cellular effects.
Action Environment
Environmental factors can significantly impact the action of a compound . .
Propriétés
IUPAC Name |
5-cyclopropylmorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKUSYLUISUNNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2COCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



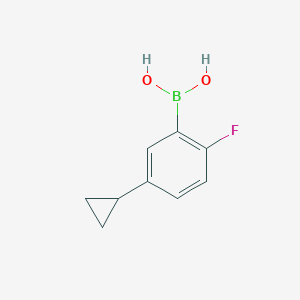
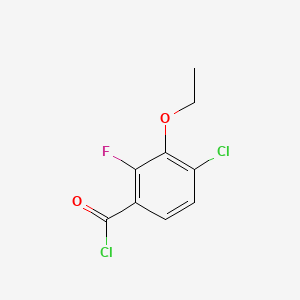
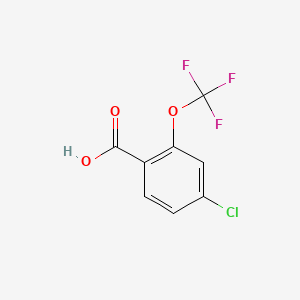
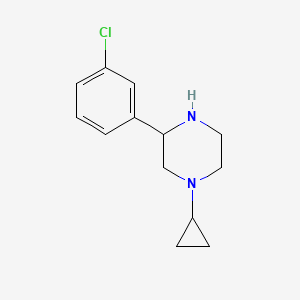
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
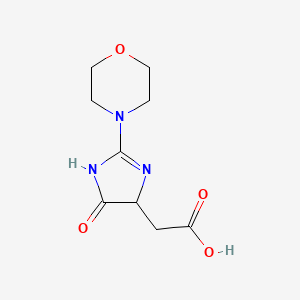
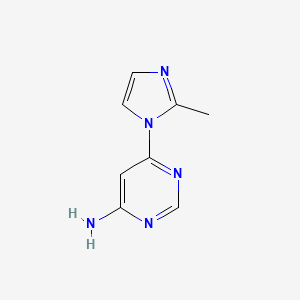
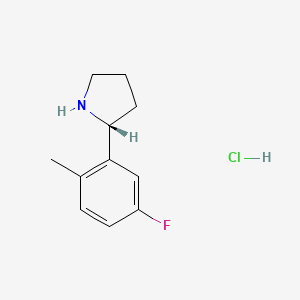
![2-Chloro-5-[(4-methoxyphenyl)methyl]pyridine](/img/structure/B1530379.png)
